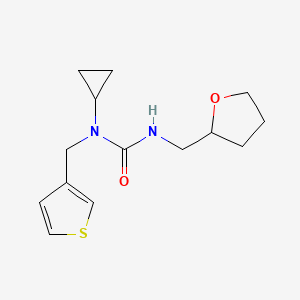

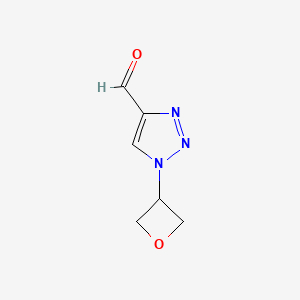

![molecular formula C18H16N2O4S B2493173 methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate CAS No. 838894-74-9](/img/structure/B2493173.png)

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multifaceted steps leading to the formation of polyfunctional heterocyclic systems. For example, derivatives have been prepared from corresponding precursors through reactions that allow for the generation of various heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles, demonstrating the versatility of these compounds in synthesizing complex structures (Pizzioli et al., 1998).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives showcases significant diversity, with structural elucidation achieved through techniques like X-ray diffraction. This has enabled the detailed understanding of their three-dimensional configurations and the interactions within their crystal structures, facilitating further insights into their chemical behavior and reactivity (Portilla et al., 2007).

Chemical Reactions and Properties

Benzothiazine compounds undergo various chemical reactions, highlighting their reactivity and potential for creating a wide range of derivatives. Such reactions include transformations leading to the formation of N-acyl derivatives, demonstrating the compounds' capacity for functional modification and the synthesis of novel heterocyclic systems (Zinnes et al., 1977).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structures, have been a subject of study to understand their stability, conformation, and intermolecular interactions. This analysis is crucial for predicting their behavior in various conditions and potential applications (Metz et al., 2010).

Chemical Properties Analysis

The chemical properties of benzothiazine derivatives are characterized by their reactivity towards various agents and conditions. These properties are essential for their use in synthesizing novel compounds with desired functionalities. Studies have demonstrated their potential in generating a broad spectrum of heterocyclic compounds, underlining their utility in organic synthesis and chemical research (Wen et al., 2017).

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate and related compounds have been used in the synthesis of various heterocyclic systems. These include the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-ones, and 2H-1-benzopyran-2-ones, among others, which are important in the field of organic and medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis of Antimicrobial Agents

Research has explored the synthesis of novel 1,4-benzothiazine derivatives using compounds like this compound. These derivatives have shown potential as antimicrobial agents, particularly against Gram-positive bacteria, thereby contributing to the development of new antibacterial drugs (Dabholkar & Gavande, 2016).

Antitumor Properties

The compound and its derivatives have been studied for their antitumor properties. For instance, certain benzothiazoles derived from similar compounds display potent and selective antitumor activity against various cancer cell lines. The research into these compounds focuses on understanding their mechanism of action, which is suspected to involve metabolism playing a central role (Chua et al., 1999).

Preparation of Anti-Inflammatory Compounds

Research has also been conducted on the preparation of compounds with anti-inflammatory properties using similar chemical structures. These studies are crucial in the development of new drugs for treating inflammation (Matson, 1990).

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate” are currently unknown. This compound is part of a unique chemical collection provided to early discovery researchers

Mode of Action

It’s known that the compound contains a benzothiazine ring, which is a common structural motif in many biologically active compounds . This suggests that it may interact with its targets through this structural feature.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a benzothiazine ring have been found to inhibit aldose reductase , an enzyme involved in the polyol pathway. This pathway plays a role in several physiological processes, including glucose metabolism and osmoregulation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is part of a unique chemical collection provided to early discovery researchers , its effects are likely under investigation.

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is believed that this compound may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-13-8-4-5-9-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEELVVNQPFROIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

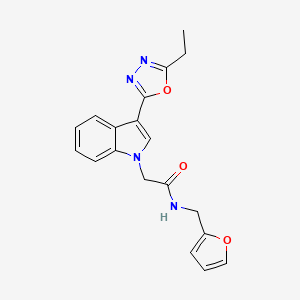

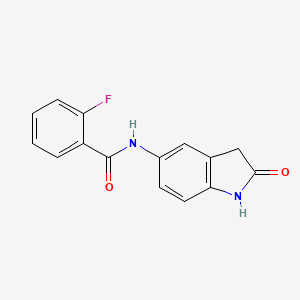

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

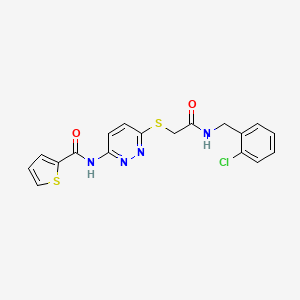

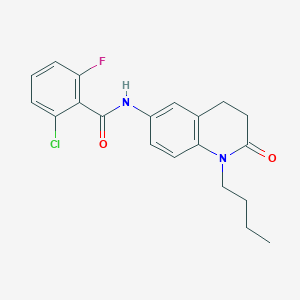

![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)

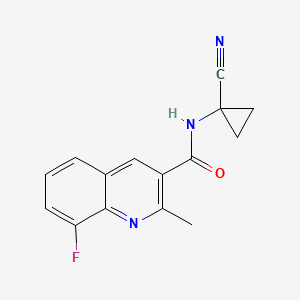

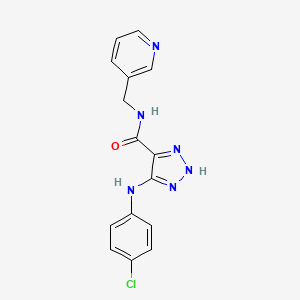

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)